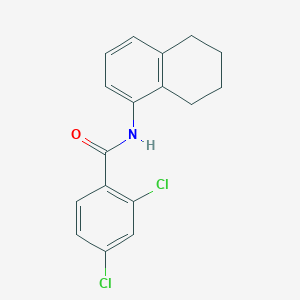![molecular formula C16H18ClNO B5634358 2-{[benzyl(ethyl)amino]methyl}-4-chlorophenol](/img/structure/B5634358.png)
2-{[benzyl(ethyl)amino]methyl}-4-chlorophenol
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related chlorophenol compounds typically involves complex organic reactions that result in the formation of compounds with specific structural characteristics. For instance, ethyl (2-amino-4-(2-chlorophenyl)-4H-benzo-[h]-chromene-2-yl) formate was synthesized and characterized, demonstrating the intricate steps required to form such compounds with chlorophenol groups (Wangchun Xiang, 2004).
Molecular Structure Analysis
X-ray crystallography provides detailed insights into the molecular structure of chlorophenol derivatives. The structure of ethyl (2-amino-4-(2-chlorophenyl)-4H-benzo-[h]-chromene-2-yl) formate, for instance, revealed a six-membered ring adopting a boat conformation, highlighting the detailed geometric configuration of these molecules (Wangchun Xiang, 2004).
Chemical Reactions and Properties
Chlorophenol compounds participate in various chemical reactions, including forming complexes and engaging in hydrogen bonding. The study on ethyl 3-amino-1-(4-chlorophenyl)-9-hydroxy-1H-benzo[f]-chromene-2-carboxylate demonstrated such reactivity, elucidating the compound's potential for forming molecular structures with specific properties (H. Radwan et al., 2020).
Physical Properties Analysis
The physical properties of chlorophenol derivatives, such as melting point, solubility, and crystal structure, are crucial for understanding their behavior in different environments. These properties are often determined using X-ray crystallography and other analytical techniques, providing a basis for their application in various scientific fields.
Chemical Properties Analysis
The chemical properties of "2-{[benzyl(ethyl)amino]methyl}-4-chlorophenol" and related compounds, including their reactivity, stability, and interactions with other molecules, are essential for their potential use in chemical synthesis and other applications. Studies like those on the antimicrobial activity and structural analysis of chlorophenol derivatives highlight their versatile chemical behavior (H. Radwan et al., 2020).
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Application in Improved Synthesis of Pharmaceuticals : A study by Hu Jia-peng (2012) focused on an improved synthesis pathway for Clopidogrel Sulfate, utilizing intermediates related to the structure of 2-{[benzyl(ethyl)amino]methyl}-4-chlorophenol. This process was noted for its advantages like high yield, good quality, and suitability for industrialization (Hu Jia-peng, 2012).
Role in Antimicrobial Agent Synthesis : Desai, Shihora, and Moradia (2007) synthesized new quinazolines with potential antimicrobial properties, starting with compounds structurally related to this compound. Their research demonstrated the potential of these compounds in combating bacterial and fungal infections (N. Desai et al., 2007).
In the Synthesis of Antimicrobial Formazans : A study by Sah et al. (2014) involved the synthesis of formazans using a Mannich base derived from a compound similar to this compound. These compounds exhibited moderate antimicrobial activity, highlighting their potential application in this field (P. Sah et al., 2014).
Analytical and Material Science Applications
Use in Liquid Chromatographic Separation : Vaccher et al. (1991) developed a liquid chromatography method for the chiral resolution of isomers of 4-amino-3-(4-chlorophenyl)butyric acid, a compound structurally similar to this compound. This method highlights the importance of such compounds in analytical chemistry (C. Vaccher et al., 1991).
In the Preparation of Electroluminescent Compounds : Shi Juan-ling (2006) researched the synthesis of an organic electroluminescent compound using a process that involved a compound similar to this compound, demonstrating its application in material science (Shi Juan-ling, 2006).
Environmental Applications
- Degradation Studies of Environmental Pollutants : Sharma, Mukhopadhyay, and Murthy (2012) studied the degradation of 4-chlorophenol using organic oxidants. The structure of 4-chlorophenol relates closely to that of this compound, and this study highlights the environmental relevance of such compounds in pollution control (Swati Sharma et al., 2012).
Eigenschaften
IUPAC Name |
2-[[benzyl(ethyl)amino]methyl]-4-chlorophenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO/c1-2-18(11-13-6-4-3-5-7-13)12-14-10-15(17)8-9-16(14)19/h3-10,19H,2,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEMNIBXUIDFQSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)CC2=C(C=CC(=C2)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-ethyl-4-{[(1S*,3R*)-3-hydroxy-1-methoxy-1-methyl-7-azaspiro[3.5]non-7-yl]carbonyl}-2(1H)-pyridinone](/img/structure/B5634281.png)
![3-(2-furylmethyl)-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-imine](/img/structure/B5634287.png)
![2-{1-(2,3-dihydro-1H-inden-2-yl)-5-[2-(3,5-dimethylisoxazol-4-yl)ethyl]-1H-1,2,4-triazol-3-yl}acetamide](/img/structure/B5634291.png)
![4-[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)carbonyl]-N,N-dimethyl-1-piperazinesulfonamide](/img/structure/B5634300.png)
![1-(ethylsulfonyl)-N-[2-(pyridin-3-yloxy)phenyl]piperidine-3-carboxamide](/img/structure/B5634308.png)


![N-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-N-(3-pyridinylmethyl)-beta-alanine](/img/structure/B5634341.png)

![3-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one](/img/structure/B5634348.png)
![[(3R*,5R*)-1-(2-fluoro-4-methylbenzoyl)-5-(4-morpholinylmethyl)-3-piperidinyl]methanol](/img/structure/B5634362.png)
![1,3-dimethyl-5-phenyl-6-propyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B5634368.png)
![2-[4-fluoro-3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B5634375.png)